molecular formula C17H17N3O5 B2704242 (Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 332159-21-4

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No. B2704242
CAS RN: 332159-21-4
M. Wt: 343.339
InChI Key: VNTRZCAOMOZBGC-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNB-001 and is a derivative of the natural compound curcumin. CNB-001 has shown promising results in various scientific studies for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CNB-001 involves its ability to modulate various signaling pathways in the brain. The compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in inflammation. CNB-001 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress in the brain, which is a major contributor to neurodegeneration. Additionally, CNB-001 has been shown to improve mitochondrial function, which is important for energy production in the brain. The compound has also been shown to enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using CNB-001 in lab experiments is its ability to cross the blood-brain barrier. This makes the compound an attractive candidate for the treatment of neurological disorders. However, one of the limitations of using CNB-001 in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.

Future Directions

There are several future directions for the study of CNB-001. One potential direction is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another potential direction is the investigation of the compound's potential applications in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.

Synthesis Methods

The synthesis of CNB-001 involves a multi-step process that includes the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with cyclohexylamine to form N-cyclohexyl curcumin. This intermediate is then reacted with acetic anhydride to form N-cyclohexyl curcumin acetate. The final step involves the reaction of N-cyclohexyl curcumin acetate with 6-nitro-1,3-benzodioxole-5-carboxylic acid to form CNB-001.

Scientific Research Applications

CNB-001 has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has also shown anti-inflammatory properties and has been studied for its potential application in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c18-9-12(17(21)19-13-4-2-1-3-5-13)6-11-7-15-16(25-10-24-15)8-14(11)20(22)23/h6-8,13H,1-5,10H2,(H,19,21)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTRZCAOMOZBGC-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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